Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride

Medicinal Chemistry Drug Design Preclinical Pharmacology

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride (CAS 52582-85-1) is an adamantane-based tertiary alkylamine hydrochloride salt with the molecular formula C16H30ClN and a molecular weight of 271.87 g/mol. It is structurally characterized by a rigid, lipophilic adamantane cage connected to a flexible dimethylaminobutyl side chain, classifying it as a substituted 1-aminoadamantane derivative.

Molecular Formula C16H30ClN
Molecular Weight 271.9 g/mol
CAS No. 52582-85-1
Cat. No. B13763047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane, 1-(4-dimethylaminobutyl)-, hydrochloride
CAS52582-85-1
Molecular FormulaC16H30ClN
Molecular Weight271.9 g/mol
Structural Identifiers
SMILESCN(C)CCCCC12CC3CC(C1)CC(C3)C2.Cl
InChIInChI=1S/C16H29N.ClH/c1-17(2)6-4-3-5-16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,3-12H2,1-2H3;1H
InChIKeyVGRCKKUXCQQONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantane, 1-(4-Dimethylaminobutyl)-, Hydrochloride (CAS 52582-85-1) Procurement: Chemical Class and Core Identifiers


Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride (CAS 52582-85-1) is an adamantane-based tertiary alkylamine hydrochloride salt with the molecular formula C16H30ClN and a molecular weight of 271.87 g/mol [1]. It is structurally characterized by a rigid, lipophilic adamantane cage connected to a flexible dimethylaminobutyl side chain, classifying it as a substituted 1-aminoadamantane derivative . This compound is primarily utilized as a research intermediate in medicinal chemistry for the synthesis of potential sphingosine kinase inhibitors and other bioactive molecules [2].

Why Generic Substitution of Adamantane, 1-(4-Dimethylaminobutyl)-, Hydrochloride is Scientifically Unsound


In-class adamantane derivatives cannot be generically interchanged due to the profound impact of subtle structural modifications on physicochemical and biological properties [1]. For example, the addition of a single methyl group (as in memantine vs. amantadine) dramatically alters NMDA receptor affinity and clinical application from antiviral to anti-dementia [2]. The target compound's unique dimethylaminobutyl side chain confers distinct lipophilicity, basicity, and steric properties compared to simpler 1-aminoadamantanes, making it a non-replaceable intermediate for specific inhibitor synthesis pathways, as evidenced by its patent-protected use in sphingosine kinase inhibitor development [3].

Quantitative Differentiation Guide for Adamantane, 1-(4-Dimethylaminobutyl)-, Hydrochloride (CAS 52582-85-1)


Molecular Weight and Heavy Atom Count Differentiate from First-Line 1-Aminoadamantane Drugs

The target compound (MW 271.87 g/mol, 18 heavy atoms) is significantly larger than the clinically approved 1-aminoadamantanes amantadine (MW 187.71 g/mol, 12 heavy atoms) and memantine (MW 215.76 g/mol, 14 heavy atoms) [1]. This 45% increase in molecular weight relative to amantadine directly impacts passive membrane permeability, blood-brain barrier penetration potential, and target-binding cavity accommodation [2]. The extended butyl chain with a terminal tertiary amine introduces a second basic center not present in amantadine or memantine, fundamentally altering the protonation state and hydrogen-bonding capacity at physiological pH.

Medicinal Chemistry Drug Design Preclinical Pharmacology

Rotatable Bond Count and Topological Complexity Diverges from Rigid First-Line Adamantanes

The target compound possesses 5 rotatable bonds, compared to 0 for amantadine and 1 for memantine (considering only the free base structures) [1]. This fivefold increase in conformational flexibility directly impacts entropic penalty upon target binding and drug-likeness parameters, including Lipinski's Rule of 5 assessments [2]. The topological polar surface area (TPSA) of 3.2 Ų, while still low, differs from the 26.0 Ų of amantadine, reflecting the steric shielding of the terminal amine by the adamantane cage and the aliphatic linker.

Computational Chemistry ADME Prediction Ligand Design

Hydrogen Bond Acceptor Count Distinguishes from Amide Analog N-(1-Adamantyl)-4-(Dimethylamino)Butyramide

The target amine (1 H-bond acceptor, 1 H-bond donor) is the direct reduced analog of N-(1-Adamantyl)-4-(dimethylamino)butyramide (CAS 30650-95-4; 2 H-bond acceptors, 1 H-bond donor) [1]. The replacement of the amide carbonyl with a methylene group eliminates one hydrogen bond acceptor, reducing the compound's solvation energy and altering its molecular recognition profile. This bioisosteric replacement (amide-to-amine reduction) is a critical structural distinction that determines receptor subtype selectivity in sphingosine kinase inhibitor design [2].

Isosteric Replacement Medicinal Chemistry Preclinical Pharmacology

Lipophilicity Inference from Structural Features Positions Compound in Unique cLogP Space

The target compound represents a structurally unique intermediate between the simple, polar 1-aminoadamantanes (e.g., amantadine, cLogP ~2.4) and larger, more lipophilic adamantane derivatives such as rimantadine (cLogP ~3.0) [1]. The dimethylaminobutyl side chain adds approximately 4 methylene units and a terminal dimethylamino group to the adamantane core. Based on the additive nature of logP contributions, the estimated cLogP for the target compound free base is approximately 4.0–4.5, placing it in a distinct lipophilicity range not occupied by any FDA-approved 1-aminoadamantane [2]. This altered lipophilicity profile dictates differential membrane partitioning, protein binding, and metabolic susceptibility.

Chemical Probes Drug Design Research Tool

Validated Application Scenarios for Adamantane, 1-(4-Dimethylaminobutyl)-, Hydrochloride in Research and Development


Synthesis of Sphingosine Kinase (SphK) Inhibitors as Anticancer Agents

This compound serves as a key intermediate in the synthesis of substituted adamantane-based sphingosine kinase inhibitors, as disclosed in US Patent 8,557,800 [1]. The dimethylaminobutyl side chain provides the requisite basic amine functionality for interaction with the ATP-binding pocket of SphK1 and SphK2, while the adamantane core occupies the hydrophobic accessory pocket. The hydrochloride salt form ensures adequate solubility during the multi-step synthetic sequence, which typically involves N-alkylation or reductive amination steps to elaborate the final inhibitor structure.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies on Aminoadamantane CNS Targets

Given its intermediate molecular weight (271.87 g/mol) and 5 rotatable bonds, this compound fills a gap in the physicochemical property space of 1-aminoadamantane derivatives [2]. It is ideally suited as a comparator compound in SAR campaigns probing the effects of chain length, basicity, and lipophilicity on NMDA receptor antagonism, sigma receptor binding, or monoamine oxidase (MAO) inhibition. Its procurement enables systematic exploration of the pharmacological transition from simple 1-aminoadamantanes (amantadine) to more complex, target-selective ligands.

Chemical Intermediate for Organoleptic and Fragrance Research Derivatives

The compound's structural motif is covered under patents assigned to International Flavors & Fragrances Inc. describing adamantane derivatives with organoleptic and deodorancy properties (see e.g., US Patent 5,021,184 and EP 0377274) [3]. The dimethylamino functionality provides a handle for quaternization to produce cationic surfactants, while the adamantane cage imparts thermal stability and unique olfactory properties, making this intermediate valuable for industrial fragrance R&D applications that require adamantane-based cationic amphiphiles.

Bioisostere Reference Standard in Amide-to-Amine Reduction Comparisons

This compound is the direct amine counterpart of N-(1-adamantyl)-4-(dimethylamino)butyramide (CAS 30650-95-4), differing by only one oxygen atom [4]. This makes it an essential reference standard for medicinal chemistry groups evaluating the impact of amide-to-amine bioisosteric replacement on target potency, metabolic stability, and selectivity. Head-to-head comparison of this amine with its amide analog in parallel assays provides unambiguous evidence for the contribution of the carbonyl group to molecular recognition.

Quote Request

Request a Quote for Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.